6-chloro-2-(5-methylthiophen-2-yl)-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide
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Overview
Description
6-chloro-2-(5-methylthiophen-2-yl)-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-(5-methylthiophen-2-yl)-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide typically involves multi-step organic reactions. The starting materials might include 6-chloroquinoline, 5-methylthiophene, and pyridine derivatives. Common synthetic routes could involve:
Nucleophilic Substitution: Introduction of the 5-methylthiophene group to the quinoline ring.
Amidation: Formation of the carboxamide group by reacting with pyridin-3-ylmethylamine.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Industrial Production Methods
Industrial production methods would likely involve large-scale synthesis using similar reaction pathways but optimized for efficiency and yield. This might include the use of automated reactors and continuous flow systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions could target the quinoline ring or the carboxamide group.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the quinoline or thiophene rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
Scientific Research Applications
6-chloro-2-(5-methylthiophen-2-yl)-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide could have various applications in scientific research:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe in biological assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or binding to receptor sites.
Comparison with Similar Compounds
Similar Compounds
6-chloroquinoline derivatives: Known for their antimicrobial and antimalarial properties.
Thiophene-containing compounds: Often used in organic electronics and as pharmaceuticals.
Pyridine derivatives: Widely used in medicinal chemistry for their diverse biological activities.
Uniqueness
What sets 6-chloro-2-(5-methylthiophen-2-yl)-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide apart is its unique combination of functional groups, which could confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H16ClN3OS |
---|---|
Molecular Weight |
393.9 g/mol |
IUPAC Name |
6-chloro-2-(5-methylthiophen-2-yl)-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C21H16ClN3OS/c1-13-4-7-20(27-13)19-10-17(16-9-15(22)5-6-18(16)25-19)21(26)24-12-14-3-2-8-23-11-14/h2-11H,12H2,1H3,(H,24,26) |
InChI Key |
IFYRULQZDRHCJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)NCC4=CN=CC=C4 |
Origin of Product |
United States |
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